molecular formula C10H15N3O4S B1220685 Nitrosobiotin CAS No. 56859-26-8

Nitrosobiotin

Cat. No. B1220685
CAS RN: 56859-26-8
M. Wt: 273.31 g/mol
InChI Key: IFUXQNNMTPBRPW-ZKWXMUAHSA-N
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Description

Synthesis Analysis

The preparation of nitrosobiotin is achieved by nitrosating biotin, which involves the introduction of a nitroso group into the biotin molecule. Gaudiano et al. (1977) described the synthesis process, emphasizing the solubility of nitrosobiotin in various solvents and its stability in aqueous solutions across different pH values (Gaudiano, Bellomonte, Gilardi, & Sanzini, 1977).

Molecular Structure Analysis

The molecular structure of nitrosobiotin, characterized by UV and IR spectra along with optical activity, provides insights into its chemical nature and potential reactivity. The structure elucidation facilitates the understanding of how nitrosobiotin interacts at the molecular level and its behavior in complex systems.

Chemical Reactions and Properties

Nitrosobiotin undergoes specific chemical reactions due to the presence of the nitroso group. The colorimetric method of analysis with Bratton and Marshall reagent, as reported by Gaudiano et al. (1977), showcases its reactive nature and the potential for further chemical modifications (Gaudiano et al., 1977).

Physical Properties Analysis

The solubility of nitrosobiotin in various solvents, along with its stability in aqueous solutions across different pH values, are critical physical properties that influence its application and handling. These properties are essential for formulating nitrosobiotin for specific uses, ensuring its stability and effectiveness in desired applications.

Chemical Properties Analysis

The chemical properties of nitrosobiotin, including its reactivity with other compounds and behavior under different chemical conditions, are pivotal. The interaction of nitrosobiotin with other chemical entities, its potential as a reagent, and its role in various biochemical and environmental processes are areas of significant interest.

Scientific Research Applications

Preparation and Physicochemical Properties

  • Preparation and Properties : Nitrosobiotin, prepared from biotin, exhibits distinct physicochemical properties. Its solubility in various solvents, stability in aqueous solutions at different pH values, UV and IR spectra, and optical activity have been described. A colorimetric method for its analysis is also reported (Gaudiano et al., 1977).

Analytical Methods

  • Analytical Techniques for Biotin Determination : Nitrosobiotin is utilized in the analytical determination of biotin in pharmaceutical preparations. The process involves its conversion to nitrosobiotin, purification, and then colorimetric or gas chromatographic determination (Gaudiano et al., 1977).

Photobiotin in Hybridization Probes

  • Use in Non-radioactive Hybridization Probes : A photo-activatable analogue of biotin, photobiotin, has been synthesized and used for preparing non-radioactive, biotin-labelled DNA and RNA hybridization probes. This application aids in the detection of target DNA and RNA in various molecular biology studies (Forster et al., 1985).

Therapeutic Potential

  • S-Nitrosylation in Therapeutic Applications : Research on S-nitrosylated proteins like albumin indicates potential therapeutic applications. These proteins, modified by nitrosylation, show antibacterial and cytoprotective properties and might be utilized as NO carriers in medical treatments (Ishima et al., 2007).

Antimicrobial Activity of Nitrosocompounds

  • Antimicrobial Properties : Nitrosocompounds, including nitrosobiotin derivatives, have been investigated for their antimicrobial activity, which could have implications in medical and pharmaceutical research (Beaula et al., 2015).

Biotin Switch Technique in Protein Research

  • Biotin Switch Technique : The biotin switch technique, which involves the use of biotin and its derivatives, is widely used to study protein S-nitrosylation. This technique has significant implications in understanding the role of nitric oxide in biological systems and can be applied in various biomedical research scenarios (Forrester et al., 2007).

Fluorescence Switch Technique for Proteomic Studies

  • Enhancing Proteomic Detection Sensitivity : The fluorescence switch technique, a variant of the biotin switch method, increases the sensitivity of detecting and identifying S-nitrosylated proteins. This method is instrumental in proteomic studies, particularly in conditions where the quantity of available proteins is limited (Tello et al., 2009).

Future Directions

While the future directions of Nitrosobiotin are not explicitly mentioned in the available literature, nitroreduction is a critical metabolic pathway for drugs and environmental contaminants . Understanding the chemistry of nitro compounds like Nitrosobiotin could be key to addressing challenges related to their prevention, remediation, and detection .

properties

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205390
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosobiotin

CAS RN

56859-26-8
Record name Nitrosobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Gaudiano, G Bellomonte, G Gilardi… - Annali Dell'istituto …, 1977 - europepmc.org
The preparation of N-nitrosobiotin from biotin is described. Some physicochemical properties of this substance are given: solubility in various solvents, stability in aqueous solutions at …
Number of citations: 3 europepmc.org
A Gaudiano, G Bellomonte, E Sanzini… - Annali Dell'istituto …, 1977 - europepmc.org
… is based on its conversion to N-nitrosobiotin, purifications of this derivative and its colorimetric … Nitrosobiotin is extracted with chloroform, after salting out wiulphanilamide + HCl), in order …
Number of citations: 1 europepmc.org
ABA Jansen, PJ Stokes - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The product was collected, washed with water, and 'recrystallised from aqueous ethanol to give l-nitrosobiotin as pale yellow prisms (0.091 g., 67%), mp 131-5" (decomp.) (Found: C, …
Number of citations: 8 pubs.rsc.org
DS Annan - 1988 - spiral.imperial.ac.uk
The reac tio nofn it rosat in gagen ts w ith am in es, am id es, pep tid esandam in oac id s is re v ie wed, w ith part ic u la remphas is on th eendogenous fo rm a tio nofca rc in ogen ic N rn …
Number of citations: 2 spiral.imperial.ac.uk
JB Ubbink - … Chromatographic Analysis Of Vitamins: Revised And …, 2000 - books.google.com
Vitamin B6 was first identified as an essential nutritional component to prevent a florid dermatitis called acrodynia in rats (1). In 1938, a crystalline substance having vitamin B6 activity …
Number of citations: 0 books.google.com
JB Ubbink - Chromatographic Science Series, 2000 - books.google.com
Vitamin B6 was first identified as an essential nutritional component to prevent a florid dermatitis called acrodynia in rats (1). In 1938, a crystalline substance having vitamin B activity …
Number of citations: 9 books.google.com

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